molecular formula C7H4F3NO B1358216 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one CAS No. 896137-18-1

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

Cat. No.: B1358216
CAS No.: 896137-18-1
M. Wt: 175.11 g/mol
InChI Key: YUBMJOFVCVUVPX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H4F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring via an ethanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-pyridylmagnesium bromide with trifluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trifluoroacetyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target sites, where it can modulate biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its piperidine analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBMJOFVCVUVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622543
Record name 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896137-18-1
Record name 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one
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